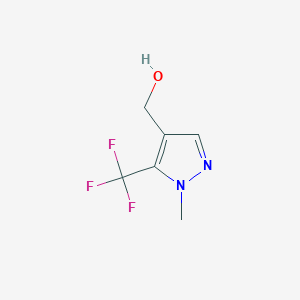

(1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanol

Description

Properties

IUPAC Name |

[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3N2O/c1-11-5(6(7,8)9)4(3-12)2-10-11/h2,12H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXNXUWUDHVFUMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)CO)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanol can be achieved through several synthetic routes. One common method involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride under reflux conditions in a mixture of methanol and water . The reaction typically proceeds with high yield and can be scaled up for industrial production.

Industrial Production Methods

For industrial production, the synthesis can be optimized by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanol undergoes various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

Oxidation: Formation of aldehydes and carboxylic acids.

Reduction: Formation of alcohols and amines.

Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

Medicinal Applications

The compound has been studied for its potential therapeutic effects, particularly in the following areas:

Anti-inflammatory Agents

Research indicates that pyrazole derivatives exhibit anti-inflammatory properties. (1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanol has been tested for its ability to inhibit inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs .

Anticancer Activity

Recent studies have suggested that compounds containing trifluoromethyl groups can enhance the efficacy of anticancer agents. The unique structure of (1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanol may contribute to its potential as an anticancer agent by targeting specific cancer cell pathways .

Agrochemical Applications

The compound serves as an important intermediate in the synthesis of agrochemicals, particularly herbicides.

Herbicide Development

(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanol has been identified as a key intermediate in the formulation of several herbicides, including pyroxasulfone, which is effective against a wide range of weeds. Its trifluoromethyl group enhances herbicidal activity by improving the compound's lipophilicity and metabolic stability in plants .

Case Study 1: Synthesis and Characterization

A study conducted on the synthesis of (1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanol demonstrated high yields using microwave-assisted techniques. Characterization through NMR and mass spectrometry confirmed the structure and purity of the synthesized product .

In vitro testing revealed that (1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanol exhibited significant inhibition of pro-inflammatory cytokines in cultured human cells, suggesting its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of (1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key analogs are summarized below:

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Key Findings:

Substituent Effects on Lipophilicity: The trifluoromethyl (-CF3) group in the target compound increases lipophilicity (logP ~1.8) compared to non-fluorinated analogs like (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol (logP ~0.5). This enhances membrane permeability but may reduce aqueous solubility . Replacement of -CF3 with -OPh (phenoxy) or -SPh (phenylsulfanyl) introduces aromaticity, improving binding to hydrophobic pockets in enzymes .

Hydrogen-Bonding Capacity :

- The hydroxymethyl (-CH2OH) group in the target compound enables hydrogen bonding, unlike analogs with -COCH3 () or -CH2NH2 (). This feature is critical for interactions with polar residues in biological targets .

Metabolic Stability: Fluorinated derivatives (e.g., target compound, ) exhibit slower oxidative metabolism due to the strong C-F bond, whereas non-fluorinated analogs (e.g., ) are more prone to CYP450-mediated degradation .

Synthetic Accessibility: The target compound is synthesized via LiBH4 reduction of a methyl ester precursor, a method also employed for analogs like (7-(1,3-dimethyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)-2-methyl-4-(pyrrolidin-1-yl)imidazo[5,1-f][1,2,4]triazin-5-yl)methanol ().

Biological Activity

(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanol is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article synthesizes current research findings, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of Pyrazole Compounds

Pyrazole derivatives are known for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antioxidant properties. The structural versatility of pyrazoles allows for modifications that enhance their efficacy against various diseases .

1. Anti-inflammatory Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to (1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanol have shown inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. One study reported compounds achieving up to 85% inhibition of TNF-α at a concentration of 10 µM, comparable to the standard drug dexamethasone .

2. Antimicrobial Activity

Research indicates that pyrazole compounds possess notable antimicrobial properties. A study on related pyrazole derivatives found effective antibacterial activity against strains like E. coli and S. aureus. The presence of specific moieties was linked to enhanced antimicrobial efficacy, suggesting that (1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanol may also exhibit similar properties .

3. Anticancer Properties

The anticancer potential of pyrazole derivatives is well-documented. Compounds containing the pyrazole scaffold have been shown to inhibit the growth of various cancer cell lines, including breast and liver cancer cells. Notably, the compound's ability to induce apoptosis in MDA-MB-231 cells has been highlighted in several studies .

The biological activities of (1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanol can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Pyrazoles often inhibit enzymes involved in inflammatory pathways, such as COX enzymes.

- Cytokine Modulation : These compounds can alter the production of inflammatory cytokines.

- Cell Cycle Disruption : In cancer cells, pyrazoles may interfere with cell cycle progression, leading to apoptosis.

Case Study 1: Anti-inflammatory Evaluation

In a controlled study, a series of pyrazole derivatives were synthesized and evaluated for anti-inflammatory activity using carrageenan-induced edema models. The results indicated that certain derivatives exhibited superior anti-inflammatory effects compared to traditional NSAIDs like indomethacin.

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Compound A | 76 | 86 |

| Compound B | 85 | 93 |

| Dexamethasone | 76 | 86 |

Case Study 2: Antimicrobial Screening

A group of synthesized pyrazoles was screened against various bacterial strains. The data indicated that certain structural modifications significantly enhanced their antibacterial activity.

| Compound | E. coli Activity (Zone of Inhibition) | S. aureus Activity (Zone of Inhibition) |

|---|---|---|

| Compound C | 15 mm | 12 mm |

| Compound D | 18 mm | 14 mm |

Q & A

Q. What are the established synthetic routes for (1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanol?

- Methodological Answer : Synthesis typically involves cyclocondensation or substitution reactions. For example:

- Cyclocondensation : Reacting a β-ketoester (e.g., ethyl acetoacetate) with hydrazine derivatives under reflux conditions to form the pyrazole core, followed by trifluoromethylation at the 5-position .

- Substitution : Introducing the methanol group at the 4-position via nucleophilic substitution or oxidation of a methyl group. Evidence from similar compounds suggests using KOH and hydrazine hydrate in ethanol under reflux for functional group modifications .

- Critical parameters: Temperature control (~80–100°C), solvent polarity (ethanol/DMF), and stoichiometric ratios of reagents to minimize byproducts .

Q. How is (1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanol characterized structurally and chemically?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify substituent positions. For example, the methyl group (1-position) resonates at ~3.8–4.0 ppm, while the trifluoromethyl group shows a distinct F signal at ~-60 to -65 ppm .

- HRMS : Confirms molecular weight (e.g., [M+H] expected at m/z 223.07) and fragmentation patterns .

- Melting Point : Pure samples typically melt between 55–122°C, depending on crystallinity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, crystallography) resolve structural ambiguities in this compound?

- Methodological Answer :

- DFT Studies : Optimize geometry and predict spectroscopic properties (e.g., bond angles, electrostatic potential maps) to validate experimental data .

- X-ray Crystallography : Use SHELX or SHELXL for refinement. For example, SHELXL can handle high-resolution data to model trifluoromethyl group disorder .

- ORTEP-3 : Generates 3D visualizations of crystal packing and hydrogen-bonding networks .

Q. What strategies improve synthesis yield when steric effects from the trifluoromethyl group hinder reactivity?

- Methodological Answer :

- Protecting Groups : Temporarily block the methanol group with acetyl or TBS to reduce steric hindrance during trifluoromethylation .

- Catalysis : Use Pd/Cu catalysts for cross-coupling reactions to install the trifluoromethyl group efficiently .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, improving reaction rates .

Q. How to address contradictions in reported spectroscopic data for derivatives of this compound?

- Methodological Answer :

- Purity Assessment : Re-crystallize samples and compare melting points with literature. Use HPLC (C18 column, methanol/water gradient) to detect impurities .

- Solvent Effects : Record NMR in deuterated DMSO vs. CDCl3 to assess hydrogen bonding’s impact on chemical shifts .

- Reproducibility : Validate synthetic protocols across multiple labs, documenting reaction conditions (e.g., humidity, inert atmosphere) .

Q. What safety protocols are recommended for handling (1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanol?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.